molecular formula C18H17N7O B2521519 N-(3-methyl-1-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1H-pyrazol-5-yl)propionamide CAS No. 1005948-41-3

N-(3-methyl-1-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1H-pyrazol-5-yl)propionamide

Cat. No. B2521519
M. Wt: 347.382
InChI Key: SQDMTDJBHRQYBE-UHFFFAOYSA-N
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Description

This compound belongs to the class of organic compounds known as phenylpyrazoles . These are compounds containing a phenylpyrazole skeleton, which consists of a pyrazole bound to a phenyl group .


Synthesis Analysis

A series of novel molecular hybrids containing pyrazole, pyridinone, and 1,2,3-triazoles have been synthesized by one-pot four-component reaction of Meldrum’s acid, substituted aryl azides, 4- (prop-2-yn-1-yloxy)aryl aldehyde, and 3-methyl-1-phenyl-1H-pyrazol-5-amine using L-proline as a basic organocatalyst besides CuSO4.5H2O and sodium ascorbate as catalysts for click chemistry in PEG-400 as a highly efficient and green media .


Molecular Structure Analysis

The structure of this compound is also available as a 2D Mol file or as a computed 3D SD file . The IR spectrum, ν, cm –1: 1577, 1596 (C=N), 2968, 3095, 3258 (N–H). 1H NMR spectrum, δ, ppm (J, Hz): 2.31 (3H, s, CH3); 3.72 (3H, s, OCH3), 4.96 (1H, s, 4-CH); 7.24–7.94 (13H, m, HAr); 13.92 (1H, s, NH). 13C NMR spectrum, δ, ppm: 13.5; 35.4; 51.2; 120.2; 121.1; 121.5; 126.1; 126.5; 128.8; 129.0; 129.2; 129.5; 129.8; 130.7; 131.6; 132.0; 135.9; 141.5; 146.8; 159.6 .


Chemical Reactions Analysis

This review covers and summarizes comprehensive data reported within the period from 2017 to 2021 on the synthetic strategies and approaches to 1H-pyrazolo[3,4-b]pyridine derivatives. Methods for the synthesis are systematized according to the method to assemble the pyrazolopyridine system, whereas their advantages and drawbacks are considered .


Physical And Chemical Properties Analysis

The IR spectrum, ν, cm –1: 1577, 1596 (C=N), 2968, 3095, 3258 (N–H). 1H NMR spectrum, δ, ppm (J, Hz): 2.31 (3H, s, CH3); 3.72 (3H, s, OCH3), 4.96 (1H, s, 4-CH); 7.24–7.94 (13H, m, HAr); 13.92 (1H, s, NH). 13C NMR spectrum, δ, ppm: 13.5; 35.4; 51.2; 120.2; 121.1; 121.5; 126.1; 126.5; 128.8; 129.0; 129.2; 129.5; 129.8; 130.7; 131.6; 132.0; 135.9; 141.5; 146.8; 159.6 .

Scientific Research Applications

Synthesis and Structural Insights

The compound and its analogs are part of the pyrazolo[3,4-d]pyrimidine class, known for their adenosine receptor affinity. Quinn, Scammells, and Tucker (1991) discussed the synthesis and structural elucidation of a related compound, highlighting its antagonist activity at the A1 adenosine receptor, significantly surpassing theophylline's affinity (Quinn, Scammells, & Tucker, 1991). This affinity suggests potential therapeutic applications in conditions mediated by adenosine receptors.

Anticancer and Anti-inflammatory Properties

Rahmouni et al. (2016) synthesized a series of pyrazolopyrimidine derivatives, evaluating their anticancer and anti-5-lipoxygenase activities. Their findings underscore the potential of these compounds in cancer therapy and inflammation management, with some derivatives showing significant cytotoxic effects on cancer cell lines and inhibitory effects on 5-lipoxygenase, an enzyme involved in inflammation (Rahmouni et al., 2016).

Antimicrobial Activity

Another facet of the compound's applications is its antimicrobial properties. Rahmouni, Romdhane, Ben Said, Majouli, and Jannet (2014) explored the antibacterial activity of newly synthesized pyrazolopyrimidine derivatives, indicating significant effects against certain bacterial strains. This opens up possibilities for these compounds in developing new antimicrobial agents (Rahmouni et al., 2014).

Antitumor and Enzyme Inhibition

Further research by Farag and Fahim (2019) demonstrated the antitumor activities of novel pyrazole and pyrimidine derivatives, highlighting their efficacy against breast cancer cell lines. Their study also pointed to the compounds' antioxidant and antimicrobial activities, underscoring their multifaceted potential in therapeutic applications (Farag & Fahim, 2019).

Molecular Synthesis Techniques

The development of these compounds often involves innovative synthesis techniques, as demonstrated by Maruthikumar and Rao (2003), who described a method for creating aryl-substituted pyrazolopyrimidinones. Such methodologies are crucial for the efficient and scalable production of these compounds for further study and potential commercial application (Maruthikumar & Rao, 2003).

Future Directions

Given the interest in this class of compounds due to their structural similarity to purine bases, future research could focus on exploring their potential applications in medicinal chemistry and drug discovery .

properties

IUPAC Name

N-[5-methyl-2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)pyrazol-3-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N7O/c1-3-16(26)22-15-9-12(2)23-25(15)18-14-10-21-24(17(14)19-11-20-18)13-7-5-4-6-8-13/h4-11H,3H2,1-2H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQDMTDJBHRQYBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=CC(=NN1C2=NC=NC3=C2C=NN3C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-methyl-1-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1H-pyrazol-5-yl)propionamide

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